Superior Oral Bioavailability vs. Decursin/Decursinol Angelate Mixture
Direct oral administration of decursinol results in significantly higher systemic exposure compared to an equimolar dose of its esterified precursors, decursin and decursinol angelate (DA). A comparative pharmacokinetic study in rats demonstrated that decursinol gavage led to a faster attainment of peak plasma concentration and 2-3 fold higher bioavailability [1].
| Evidence Dimension | Oral Bioavailability (AUC) |
|---|---|
| Target Compound Data | 65,012 h·ng/mL (decursinol gavage) |
| Comparator Or Baseline | 27,033 h·ng/mL (equimolar decursin/DA mixture gavage) |
| Quantified Difference | 2.4-fold higher AUC for decursinol |
| Conditions | Male Sprague-Dawley rats; single oral gavage of equimolar doses; plasma decursinol quantified by UHPLC-MS/MS |
Why This Matters
This establishes decursinol as a distinct PK entity, offering a more direct and efficient route to achieve high systemic concentrations of the active metabolite compared to precursor administration.
- [1] Li L, Zhang J, Xing C, Lü J. Single oral dose pharmacokinetics of decursin, decursinol angelate, and decursinol in rats. Planta Med. 2013 Mar;79(3-4):275-80. View Source
